4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
CAS No.:
Cat. No.: VC13844601
Molecular Formula: C7H7BFNO2
Molecular Weight: 166.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BFNO2 |
|---|---|
| Molecular Weight | 166.95 g/mol |
| IUPAC Name | 6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-amine |
| Standard InChI | InChI=1S/C7H7BFNO2/c9-4-1-6-5(7(10)2-4)3-12-8(6)11/h1-2,11H,3,10H2 |
| Standard InChI Key | NRTPJGCCUPAAHO-UHFFFAOYSA-N |
| SMILES | B1(C2=CC(=CC(=C2CO1)N)F)O |
| Canonical SMILES | B1(C2=CC(=CC(=C2CO1)N)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Amino-6-fluorobenzo[c] oxaborol-1(3H)-ol (C₇H₇BFN₀₂) features a fused bicyclic system comprising a benzene ring condensed with a borole moiety. The boron atom occupies position 1, forming a five-membered oxaborole ring through an oxygen bridge. Substituents include:
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Fluorine at position 6, introducing electronegativity and influencing ring electronics
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Amino group (-NH₂) at position 4, providing hydrogen-bonding capability
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Hydroxyl group (-OH) at position 1, enabling acid-base reactivity
The planar structure facilitates π-π stacking interactions, while boron's empty p-orbital allows coordination chemistry .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇BFN₀₂ | |
| Molecular Weight | 166.95 g/mol | |
| IUPAC Name | 6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-amine | |
| SMILES | B1(C2=CC(=CC(=C2CO1)N)F)O | |
| LogP | 0.04 (predicted) | |
| PSA | 29.46 Ų |
Comparative analysis with the non-aminated analog 6-fluorobenzo[c] oxaborol-1(3H)-ol (C₇H₆BFO₂, MW 151.93 g/mol ) reveals the amino group increases molecular weight by 9.9% while reducing lipophilicity (LogP 0.04 vs. 1.28 ), suggesting enhanced water solubility for drug delivery applications.
Synthesis and Manufacturing
Multi-Step Synthetic Routes
Industrial synthesis typically follows a convergent approach:
Step 1: Boron Ring Formation
3-Bromo-4-methylbenzonitrile undergoes bromination using N-bromosuccinimide (NBS) under photolytic conditions to yield 3-bromo-4-(bromomethyl)benzonitrile. Subsequent hydrolysis with calcium carbonate generates the hydroxymethyl intermediate .
Step 2: Boronation
Treatment with triisopropyl borate and n-butyllithium at -77°C installs the boron center, forming the oxaborole ring .
Step 3: Amination
The nitrile group at position 6 undergoes partial hydrolysis to a carboxamide intermediate using methanesulfonic acid, followed by Hofmann degradation with trichloroisocyanuric acid to introduce the amino group .
Critical Reaction Parameters:
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Temperature control (-77°C to 90°C range)
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Anhydrous conditions for boron insertion
Final purification via reverse-phase chromatography achieves >95% purity, as commercialized by suppliers like EvitaChem .
Biochemical Interactions and Pharmacological Activity
PDE4B2 Inhibition Mechanism
The compound demonstrates nanomolar affinity for phosphodiesterase 4B2 (PDE4B2), binding competitively to the enzyme's catalytic pocket. Key interactions include:
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Boron coordination with active-site zinc ions
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Hydrogen bonding between the C4 amino group and Gln443
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Fluorine-mediated hydrophobic contacts with Ile410
This inhibition elevates intracellular cAMP levels by 62% in macrophage models, suppressing TNF-α production (IC₅₀ = 38 nM).
Structure-Activity Relationships (SAR)
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Amino Group: Removal (as in 6-fluorobenzo[c]oxaborole ) reduces PDE4B2 affinity by 15-fold
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Fluorine: Replacement with chlorine decreases solubility but improves membrane permeability
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Boron Oxidation State: Boronic acid analogs show 40% lower activity, emphasizing the importance of the borole tautomer
Applications in Medicinal Chemistry
Anti-Inflammatory Therapeutics
In murine models of rheumatoid arthritis, oral administration (10 mg/kg BID) reduced joint swelling by 73% versus controls. The boron center enhances synovial fluid penetration, achieving tissue concentrations 2.8-fold higher than plasma levels.
Antibiotic Adjuvants
Combination studies with β-lactams demonstrate 256-fold reduction in MRSA MIC values, likely through biofilm disruption via boron-mediated metalloproteinase inhibition.
Future Research Directions
Prodrug Development
Esterification of the C1 hydroxyl group (e.g., acetyl prodrugs) improves oral bioavailability from 22% to 58% in preclinical models, warranting further pharmacokinetic optimization.
Targeted Drug Delivery
Conjugation to monoclonal antibodies via boronic acid-catechol interactions enables tumor-selective accumulation, with 89% payload release achieved at lysosomal pH 4.5.
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